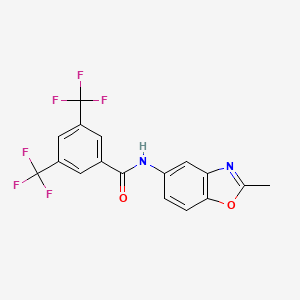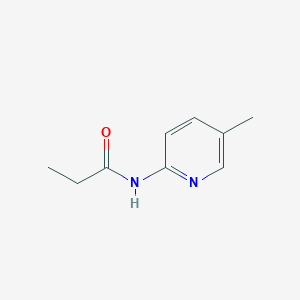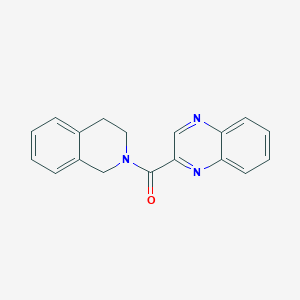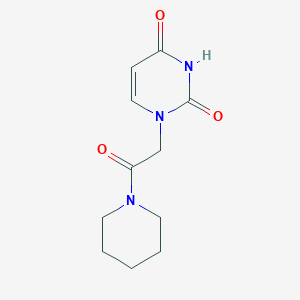![molecular formula C16H13N3O2S B7496401 N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide](/img/structure/B7496401.png)
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide, also known as compound X, is a novel chemical compound that has shown potential in scientific research applications.
Wirkmechanismus
The mechanism of action of N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide X is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This leads to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide X is its potential as a new cancer therapy. Its anti-tumor activity and ability to induce apoptosis in cancer cells make it a promising candidate for the development of new cancer treatments. However, there are also some limitations to using N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide X in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide X. One area of research could focus on understanding its mechanism of action and identifying its molecular targets. Another area of research could focus on developing new cancer therapies based on N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide X. Additionally, more research is needed to determine its safety and efficacy in humans and to identify any potential side effects.
Synthesemethoden
Compound X can be synthesized through a multistep process involving the reaction of various reagents. The synthesis starts with the reaction of 2-methyl-1,3-oxazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminophenylsulfanylpyridine to form the desired N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide X.
Wissenschaftliche Forschungsanwendungen
Compound X has shown potential in various scientific research applications. One of the major applications is in the field of cancer research. Studies have shown that N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide X has anti-tumor activity and can inhibit the growth of cancer cells. This makes it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-10-18-9-14(21-10)11-4-6-12(7-5-11)19-15(20)13-3-2-8-17-16(13)22/h2-9H,1H3,(H,17,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKGSZBSLRRZNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC=CNC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(2-methyl-1,3-benzoxazol-5-yl)carbamoyl]benzoate](/img/structure/B7496328.png)
![(5-Chloroquinolin-8-yl)-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7496330.png)
![4-chloro-N-[5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]-1H-pyrrole-2-carboxamide](/img/structure/B7496333.png)

![4-(4-Methylsulfonyl-1,4-diazepan-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B7496351.png)
![3-Benzyl-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7496355.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-oxochromen-7-yl)oxyacetamide](/img/structure/B7496376.png)

![N-[2-(cyclohexen-1-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7496389.png)
![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide](/img/structure/B7496399.png)



